Rofecoxib - 162011-90-7

Rofecoxib

Catalog Number: EVT-288361
CAS Number: 162011-90-7
Molecular Formula: C17H14O4S
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rofecoxib is a synthetic, non-narcotic analgesic (pain reliever) belonging to the class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs). [] Specifically, it is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. [] Its primary role in scientific research has been centered around its COX-2 inhibitory properties and their downstream effects on various biological processes.

Overview

Rofecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. It was developed to provide analgesic and anti-inflammatory effects while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs, which inhibit both COX-1 and COX-2. Rofecoxib was widely used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain but was withdrawn from the market in 2004 due to concerns over cardiovascular risks associated with its long-term use .

Source: Rofecoxib was initially synthesized and developed by Merck & Co. and introduced to the market under the brand name Vioxx in 1999. Its development was part of a broader effort to create COX-2 selective inhibitors that would provide effective pain relief with fewer gastrointestinal complications .

Classification: Rofecoxib belongs to the class of drugs known as selective COX-2 inhibitors or coxibs. It is categorized under anti-inflammatory agents and is structurally classified as a sulfonamide derivative .

Synthesis Analysis

The synthesis of rofecoxib has been explored through various methods, with a focus on optimizing yield and purity. A notable method involves the condensation of 4-methylphenylsulfonyl chloride with 3,4-dimethoxyphenylacetylene, followed by cyclization to form the core furanone structure.

Methods:

  1. Condensation Reaction: The initial step involves reacting 4-methylphenylsulfonyl chloride with an appropriate phenylacetylene derivative.
  2. Cyclization: This step typically employs a base catalyst to facilitate the formation of the furanone ring.
  3. Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Technical details indicate that variations in reaction conditions, such as temperature and solvent choice, can significantly influence both yield and selectivity towards the desired product .

Molecular Structure Analysis

Rofecoxib has a complex molecular structure characterized by its unique functional groups:

  • Molecular Formula: C17H17N3O3S
  • Molecular Weight: 314.40 g/mol
  • Structural Features:
    • A central furanone ring system
    • A sulfonamide group contributing to its COX-2 inhibitory activity
    • Aromatic rings that enhance lipophilicity and binding affinity

The three-dimensional conformation of rofecoxib plays a crucial role in its interaction with the COX-2 enzyme, influencing both efficacy and selectivity .

Chemical Reactions Analysis

Rofecoxib undergoes several chemical reactions during its synthesis and metabolism:

  1. Formation of Sulfonamide Linkage: The reaction between an amine and sulfonyl chloride forms the sulfonamide bond, crucial for its pharmacological activity.
  2. Cyclization Reactions: These reactions are essential for forming the furanone structure from linear precursors.
  3. Metabolic Reactions: In vivo, rofecoxib is metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological properties.

These reactions highlight the importance of understanding both synthetic pathways and metabolic processes for effective drug design and safety assessments .

Mechanism of Action

Rofecoxib exerts its pharmacological effects primarily through selective inhibition of COX-2, leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling pathways:

  1. Inhibition of Cyclooxygenase Enzymes: Rofecoxib binds preferentially to COX-2 over COX-1, which helps reduce inflammation without significantly affecting gastric mucosal protection.
  2. Reduction in Prostaglandin Synthesis: By inhibiting COX-2, rofecoxib lowers prostaglandin levels, thereby alleviating pain and inflammation associated with various conditions.

Data from clinical studies indicate that this selective inhibition contributes to a favorable gastrointestinal safety profile compared to non-selective NSAIDs .

Physical and Chemical Properties Analysis

Rofecoxib exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents such as methanol and ethanol; poorly soluble in water
  • Melting Point: Approximately 120–122 °C
  • pH Stability Range: Stable at neutral pH but may degrade under extreme acidic or basic conditions

These properties are crucial for formulation development and influence its bioavailability and therapeutic effectiveness .

Applications

Rofecoxib has been primarily used in clinical settings for:

  1. Pain Management: Effective for managing acute pain conditions such as postoperative pain.
  2. Chronic Inflammatory Conditions: Utilized in treating osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties.
  3. Research Applications: Investigated for potential new analogs that may retain efficacy while minimizing adverse effects associated with cardiovascular risks.

Despite its withdrawal from the market due to safety concerns, research continues into alternative compounds with similar mechanisms but improved safety profiles .

Historical Context & Pharmacological Paradigm Shift

Evolution of NSAID Development: From Non-Selective Inhibition to COX-2 Selectivity

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) represents one of pharmacology's most consequential therapeutic journeys, beginning with salicylic acid derivatives identified in willow bark (c. 400 BC) and crystallizing in Felix Hoffman's 1897 synthesis of acetylsalicylic acid (aspirin) at Bayer [1]. For nearly a century, NSAIDs remained pharmacologically enigmatic despite widespread clinical use. The pivotal breakthrough came in 1971 when Sir John Vane elucidated their mechanism: inhibition of cyclooxygenase (COX), the enzyme responsible for prostaglandin biosynthesis [1] [3]. This discovery unified understanding of NSAID functionality but failed to resolve their dose-limiting gastrointestinal toxicity – a problem documented as early as 1938 via endoscopic visualization of aspirin-induced gastric damage [1].

The scientific paradigm shifted dramatically in the early 1990s with the landmark discovery of two distinct COX isoforms. COX-1 was characterized as a constitutively expressed "housekeeping" enzyme responsible for maintaining gastrointestinal mucosal integrity, platelet aggregation, and renal blood flow. In contrast, COX-2 was identified as an inducible isoform rapidly upregulated at sites of inflammation by cytokines, mitogens, and endotoxins [3] [4] [7]. This dichotomy crystallized the "COX-2 hypothesis": selective inhibition of COX-2 could provide anti-inflammatory and analgesic effects while sparing COX-1-mediated protective functions, thereby mitigating GI toxicity [7] [10]. This theoretical framework ignited an unprecedented race within the pharmaceutical industry to develop COX-2 selective inhibitors ("coxibs"), transforming NSAID pharmacology from broad-spectrum inhibition to molecular precision targeting.

Table 1: Key Milestones in NSAID Development Leading to COX-2 Selectivity Concept

YearMilestoneSignificance
c. 400 BCHippocrates recommends willow barkEarliest recorded medicinal use of salicylate-containing plants
1897Felix Hoffman synthesizes aspirinFirst stable, commercially viable NSAID
1938Douthwaite & Lintott document gastric damageEndoscopic visualization of NSAID-induced GI toxicity
1971Vane identifies COX as NSAID targetUnified mechanistic understanding of NSAID class
1989-1991Discovery of COX-2 isoformFoundation for selective inhibition strategy
1994COX-1 crystal structure publishedEnabled structure-based drug design
1996COX-2 crystal structure publishedAccelerated rational design of selective inhibitors

Rofecoxib’s Emergence as a COX-2 Inhibitor: Rational Drug Design Framework

Rofecoxib emerged from a sophisticated structure-activity relationship (SAR) campaign leveraging crystallographic insights into COX enzyme differences. The pivotal structural distinction between isoforms was a single amino acid substitution: COX-1 contains isoleucine at position 523 (Ile523), while COX-2 has a smaller valine residue (Val523) [3] [4] [10]. This seemingly minor difference created a ~20% larger side pocket in the COX-2 active site. Additionally, the substitution of isoleucine 434 with valine in COX-2 permitted greater flexibility of phenylalanine 518, further expanding the accessible binding volume [4] [7].

Merck scientists exploited this structural divergence using DuP-697 – an experimental compound identified by DuPont in the 1980s – as the chemical scaffold [4] [7]. Through systematic molecular optimization, they developed the methylsulfone-containing diarylheterocycle that became rofecoxib. The 4-methylsulfonylphenyl moiety strategically occupied the hydrophilic side pocket unique to COX-2, forming hydrogen bonds with His90, Arg513, and Gln192 [3] [4]. Simultaneously, the adjacent phenyl ring occupied the lipophilic upper channel, while the central furanone ring maintained optimal spatial orientation without significant electrostatic interactions [4]. This precise three-point binding yielded extraordinary selectivity: rofecoxib inhibited COX-2 with an IC₅₀ of 0.018 μM while requiring >50 μM to inhibit COX-1, translating to a selectivity ratio >2,700-fold – the highest among early coxibs [2] [7].

Table 2: Structural Basis for COX-2 Selectivity of Early Coxibs

Structural FeatureRole in SelectivityRofecoxib Implementation
Sulfonamide/Sulfone GroupAccesses hydrophilic side pocketMethylsulfonyl group at C4 position
Central HeterocycleOrients aryl rings for optimal bindingFuranone ring with specific stereochemistry
Lipophilic SubstituentOccupies upper channelPhenyl ring adjacent to furanone
Absence of Carboxylic AcidAvoids ionic bond with Arg120Neutral structure at physiological pH

The pharmacokinetic optimization of rofecoxib complemented its binding characteristics. With 93% oral bioavailability and a 17-hour elimination half-life, it enabled convenient once-daily dosing – a significant advantage in chronic conditions like arthritis [2] [6]. Its minimal CYP450 metabolism reduced drug interaction potential compared to sulfonamide-containing coxibs like celecoxib [6]. Preclinical models confirmed the therapeutic promise: rofecoxib potently suppressed inflammation in carrageenan-induced models while producing no detectable gastric lesions at anti-inflammatory doses – starkly contrasting with non-selective NSAIDs [7] [10].

Market Introduction & Early Adoption: Commercialization Strategies in Arthritis Therapeutics

Rofecoxib (Vioxx®) entered the U.S. market in May 1999 following FDA approval, merely eight years after the COX-2 discovery – an unprecedented timeline for rational drug development [4] [7]. Its introduction was strategically synchronized with the publication of the VIGOR (Vioxx Gastrointestinal Outcomes Research) trial in November 2000, which directly compared rofecoxib (50 mg/day) with naproxen (500 mg twice daily) in 8,076 rheumatoid arthritis patients [2] [7]. The trial's primary endpoint unequivocally demonstrated superior GI safety: rofecoxib reduced the risk of clinically significant upper GI events (perforation, obstruction, bleeding) by 54% compared to naproxen [2] [7]. This evidence became the cornerstone of Merck's commercial positioning strategy.

Merck executed an exceptionally well-resourced multi-channel commercialization campaign. The pharmaceutical industry witnessed record-breaking promotional expenditure, with rofecoxib advertising ranking as the highest among all pharmaceuticals in 2000 [7]. The messaging emphasized dual pillars: 1) equivalent efficacy to established NSAIDs for pain and inflammation, and 2) revolutionary GI safety permitting long-term administration in chronic conditions. Direct-to-consumer advertising featured prominently, creating unprecedented patient awareness and demand for "safer arthritis medicine" [7].

The commercial impact was immediate and profound. Within its first year, rofecoxib achieved $400 million in sales [7]. By 2003, it ranked as the second highest-selling prescription drug in the United States, with annual revenues reaching $2.5 billion globally [2] [7]. Prescription patterns revealed rapid therapeutic substitution: approximately 40% of new rofecoxib prescriptions came directly from patients previously receiving traditional NSAIDs [5]. Health economic analyses demonstrated cost-effectiveness advantages: Italian studies showed that despite rofecoxib's higher per-tablet cost, its use reduced concomitant gastroprotective agent prescriptions by 58.8%, lowering total daily medication costs from €1.66 to €1.55 per patient [5]. This economic argument proved particularly persuasive in formulary adoption decisions across European healthcare systems.

Table 3: Early Market Performance of COX-2 Inhibitors (2000-2003)

MetricRofecoxib (Vioxx)Celecoxib (Celebrex)Traditional NSAIDs
First-Year Sales (US)$400 million$1.5 billionN/A
Peak Annual Revenue (Global)$2.5 billion$3.1 billionVariable
US Market Share (Arthritis Rx)14% (2001)21% (2001)Declining
Price Premium vs NSAIDs150-300%150-300%Baseline
Formulary Adoption (US Hospitals)>70%>80%Universal

The rapid adoption of rofecoxib reflected more than commercial prowess; it addressed a genuine therapeutic dilemma in rheumatology. For patients requiring chronic NSAID therapy – particularly the elderly with osteoarthritis – rofecoxib offered liberation from the gastroprotective co-prescription paradigm (proton pump inhibitors or misoprostol) that complicated traditional NSAID regimens [5] [7]. Its once-daily dosing improved adherence compared to multiple-dose NSAIDs, while its lack of antiplatelet effects eliminated surgical scheduling concerns [2] [6]. These advantages cemented rofecoxib's status not merely as another NSAID alternative, but as the vanguard of precision pharmacology in inflammation management – a symbol of what rational drug design could achieve when guided by molecular understanding of disease mechanisms.

Properties

CAS Number

162011-90-7

Product Name

Rofecoxib

IUPAC Name

3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one

Molecular Formula

C17H14O4S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

RZJQGNCSTQAWON-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3

Solubility

Insoluble
Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water.
In water, 472 mg/L at 25 °C /Estimated/

Synonyms

MK966; MK966; MK 966; MK0966; MK0966; MK 0966; Rofecoxib; brand name: Vioxx; Ceoxx; Ceeoxx.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.